

Spectroscopic Analysis of 1-(4-Bromobutoxy)-4-methoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Bromobutoxy)-4-methoxybenzene

Cat. No.: B1271672

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **1-(4-Bromobutoxy)-4-methoxybenzene**. Due to the limited availability of public domain experimental spectra for this specific compound, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related molecules. This guide details the theoretical basis for spectral interpretation, outlines protocols for data acquisition, and provides predicted spectral data to aid in the identification and structural elucidation of **1-(4-Bromobutoxy)-4-methoxybenzene**.

Introduction

1-(4-Bromobutoxy)-4-methoxybenzene, with the chemical formula $C_{11}H_{15}BrO_2$ and CAS number 2033-83-2, is a bifunctional organic molecule featuring a p-methoxyphenyl ether and a bromoalkane moiety.^{[1][2]} Such structures are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry and materials science. Accurate structural confirmation is paramount in these applications, and spectroscopic methods are the cornerstone of this process. This guide will delve into the predicted 1H NMR, ^{13}C NMR, IR, and MS data for **1-(4-Bromobutoxy)-4-methoxybenzene**, providing a detailed rationale for the expected spectral features.

Predicted ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton NMR (^1H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ^1H NMR spectrum of **1-(4-Bromobutoxy)-4-methoxybenzene** in a standard solvent like deuterated chloroform (CDCl_3) would exhibit distinct signals corresponding to the aromatic, methoxy, and alkyl chain protons.

Predicted ^1H NMR Data Summary

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.85	Doublet	2H	Ar-H (ortho to $-\text{OCH}_3$)
~ 6.80	Doublet	2H	Ar-H (meta to $-\text{OCH}_3$)
~ 3.95	Triplet	2H	$-\text{OCH}_2-$
~ 3.75	Singlet	3H	$-\text{OCH}_3$
~ 3.45	Triplet	2H	$-\text{CH}_2\text{-Br}$
~ 2.00	Multiplet	2H	$-\text{O-CH}_2\text{-CH}_2-$
~ 1.90	Multiplet	2H	$-\text{CH}_2\text{-CH}_2\text{-Br}$

Rationale for Predicted Chemical Shifts and Multiplicities:

- **Aromatic Protons (6.80-6.85 ppm):** The protons on the benzene ring are expected to appear in the aromatic region of the spectrum.^[3] The electron-donating methoxy group will shield these protons, shifting them upfield compared to unsubstituted benzene (δ 7.33 ppm). The para-substitution pattern will result in a characteristic AA'BB' system, which often appears as two doublets.^[4]
- **Methoxy Protons (3.75 ppm):** The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet.

- Oxymethylene Protons (-O-CH₂-, 3.95 ppm): The methylene group attached to the phenoxy oxygen is deshielded by the electronegative oxygen atom and is expected to resonate at a relatively downfield chemical shift.^[5] It will appear as a triplet due to coupling with the adjacent methylene group.
- Bromomethylene Protons (-CH₂-Br, 3.45 ppm): The methylene group attached to the bromine atom is also deshielded, though typically to a lesser extent than an oxygen-bound methylene group. This signal is expected to be a triplet due to coupling with the neighboring methylene group.
- Alkyl Chain Methylene Protons (-O-CH₂-CH₂- and -CH₂-CH₂-Br, 1.90-2.00 ppm): The two central methylene groups of the butyl chain are in a more shielded environment and will appear further upfield. They will likely present as complex multiplets due to coupling with each other and the adjacent methylene groups.

Experimental Protocol for ¹H NMR Data Acquisition

Figure 1: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of **1-(4-Bromobutoxy)-4-methoxybenzene** would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ , ppm)	Assignment
~ 159.0	Ar-C (C-O)
~ 153.0	Ar-C (C-OCH ₃)
~ 115.0	Ar-C (ortho to -OCH ₃)
~ 114.5	Ar-C (meta to -OCH ₃)
~ 67.5	-O-CH ₂ -
~ 55.5	-OCH ₃
~ 33.5	-CH ₂ -Br
~ 29.5	-O-CH ₂ -CH ₂ -
~ 28.0	-CH ₂ -CH ₂ -Br

Rationale for Predicted Chemical Shifts:

- Aromatic Carbons (114.5-159.0 ppm): The aromatic carbons resonate in the downfield region of the spectrum.[\[6\]](#) The carbons attached to the oxygen atoms (C-O and C-OCH₃) are the most deshielded. The other aromatic carbons are shielded by the electron-donating groups.
- Alkoxy and Methoxy Carbons (55.5 and 67.5 ppm): The carbons directly bonded to oxygen atoms appear in the 50-80 ppm range.[\[5\]](#)
- Alkyl Chain Carbons (28.0-33.5 ppm): The carbons of the butyl chain are in the upfield region, with the carbon attached to the bromine being the most deshielded among them.

Experimental Protocol for ¹³C NMR Data Acquisition

The sample preparation is the same as for ¹H NMR. The acquisition parameters on the NMR spectrometer would be adjusted for ¹³C detection, typically requiring a larger number of scans to achieve a good signal-to-noise ratio.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data Summary

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Strong	Aliphatic C-H stretch
1610, 1510, 1460	Medium-Strong	Aromatic C=C stretch
1240	Strong	Aryl-O-C asymmetric stretch
1100	Strong	Alkyl-O-C stretch
830	Strong	p-disubstituted benzene C-H bend
650-550	Medium	C-Br stretch

Rationale for Predicted IR Absorptions:

- C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons.
- Aromatic C=C Stretching: The presence of the benzene ring will give rise to several absorptions in the 1610-1460 cm⁻¹ region.
- C-O Stretching: The two ether linkages (aryl-O-C and alkyl-O-C) will result in strong C-O stretching bands in the 1240-1100 cm⁻¹ region.^[7]
- C-H Bending: A strong absorption around 830 cm⁻¹ is characteristic of a para-disubstituted benzene ring.
- C-Br Stretching: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 650 and 550 cm⁻¹.

Experimental Protocol for IR Data Acquisition

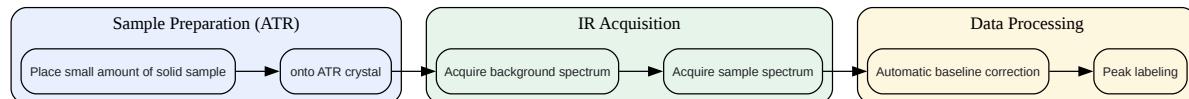
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Figure 2: Workflow for ATR-IR data acquisition and processing.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For **1-(4-Bromobutoxy)-4-methoxybenzene**, electron ionization (EI) would likely lead to a series of characteristic fragments.

Predicted MS Data Summary

m/z	Interpretation
258/260	Molecular ion peak $[M]^+$ and $[M+2]^+$
179	$[M - Br]^+$
137	$[M - C_4H_8Br]^+$
123	$[C_7H_7O_2]^+$
108	$[C_7H_8O]^+ \bullet$
94	$[C_6H_6O]^+ \bullet$
77	$[C_6H_5]^+$

Rationale for Predicted Fragmentation:

- Molecular Ion: Due to the presence of bromine with its two major isotopes (^{79}Br and ^{81}Br) in a roughly 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 258 and 260.^[7]

- Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, would lead to a significant fragment at m/z 179.
- Alpha-Cleavage: Fragmentation at the ether linkages is also expected. Cleavage of the butyl chain can lead to the formation of a fragment at m/z 137.
- Further Fragmentation: Subsequent fragmentations of these primary ions would lead to the other observed peaks.

Experimental Protocol for MS Data Acquisition

Figure 3: Workflow for GC-MS data acquisition and analysis.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **1-(4-Bromobutoxy)-4-methoxybenzene**. By understanding the influence of the different functional groups on the spectral data, researchers can confidently identify and characterize this molecule. The provided protocols for data acquisition serve as a practical starting point for the experimental analysis of this and similar compounds. While the presented data is predictive, it is based on well-established spectroscopic principles and provides a solid foundation for the empirical study of **1-(4-Bromobutoxy)-4-methoxybenzene**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 1-(4-Bromobutoxy)-4-methoxybenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271672#1-4-bromobutoxy-4-methoxybenzene-spectral-data-nmr-ir-ms]

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